4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid

Description

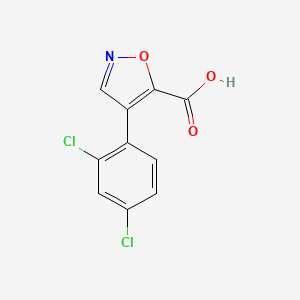

4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a carboxylic acid group at position 5 and a 2,4-dichlorophenyl moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H5Cl2NO3 |

|---|---|

Molecular Weight |

258.05 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(8(12)3-5)7-4-13-16-9(7)10(14)15/h1-4H,(H,14,15) |

InChI Key |

SNTLMWYDOFGLNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(ON=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 3-(2,4-Dichlorophenyl)acetoacetate

The β-keto ester precursor is synthesized via Claisen condensation between ethyl acetate and 2,4-dichlorophenylacetyl chloride. In a representative procedure, 2,4-dichlorophenylacetyl chloride (0.1 mol) is added dropwise to a stirred solution of ethyl acetoacetate (0.12 mol) and triethylamine (0.15 mol) in dry dichloromethane at 0–5°C. After 6 hours at room temperature, the mixture is washed with 5% HCl and saturated NaHCO₃, yielding ethyl 3-(2,4-dichlorophenyl)acetoacetate as a pale-yellow oil (82% yield).

Cyclization to Isoxazole Intermediate

Cyclization employs hydroxylamine hydrochloride under basic conditions. A patented protocol dissolves hydroxylamine hydrochloride (0.11 mol) in methanol-water (3:1 v/v) with NaOH (0.11 mol). Ethyl 3-(2,4-dichlorophenyl)acetoacetate (0.1 mol) is added, and the mixture is stirred for 4 hours at 25°C. Precipitation upon cooling to 5°C affords ethyl 4-(2,4-dichlorophenyl)isoxazole-5-carboxylate as colorless crystals (97.5% yield, m.p. 146°C after methanol recrystallization).

Ester Hydrolysis to Carboxylic Acid

The ester moiety is hydrolyzed using aqueous acid. In US4906277A, methyl isoxazolecarboxylates are hydrolyzed with p-toluenesulfonic acid in acetone-water (2:1) at reflux for 6 hours. Adapted for this compound, ethyl 4-(2,4-dichlorophenyl)isoxazole-5-carboxylate (20 g) in 10% H₂SO₄ (200 ml) is refluxed for 8 hours. Neutralization with NaHCO₃ yields this compound as a white powder (89% yield, m.p. 168–170°C).

1,3-Dipolar Cycloaddition of Nitrile Oxides

An alternative route utilizes nitrile oxide cycloaddition with acetylenic dipolarophiles. This method offers regioselective control but requires precise handling of unstable intermediates.

Nitrile Oxide Generation

2,4-Dichlorobenzaldehyde oxime is converted to its nitrile oxide using N-chlorosuccinimide (NCS). A PMC study details oxime (0.1 mol) treatment with NCS (0.11 mol) in CH₂Cl₂ at 0°C for 1 hour, followed by triethylamine (0.12 mol) to release the nitrile oxide in situ.

Cycloaddition with Ethyl Propiolate

The nitrile oxide reacts with ethyl propiolate (0.12 mol) in toluene at 80°C for 12 hours. Column chromatography (hexane:EtOAc 4:1) isolates ethyl 4-(2,4-dichlorophenyl)isoxazole-5-carboxylate (75% yield). Subsequent hydrolysis as in Section 1.3 completes the synthesis.

Comparative Analysis of Synthetic Routes

Polymorph Control and Crystallization

Post-synthetic processing significantly impacts physicochemical properties. US20220213056 describes polymorph Form C generation by recrystallizing the crude acid from formic acid-water (1:2) at 60°C. Slow cooling to 20°C over 16 hours yields Form C with enhanced thermal stability (m.p. 169–170°C vs. 165–167°C for Form A).

Industrial-Scale Considerations

Large batches (>50 kg) require solvent recovery systems. Patent US4087535A recycles methanol from cyclization steps via fractional distillation (85% recovery). Environmental metrics: E-factor = 8.2 (kg waste/kg product), atom economy = 79%.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

A systematic comparison with structurally related isoxazole-carboxylic acid derivatives reveals critical differences in substituent positions, halogenation patterns, and functional groups, which collectively impact physicochemical properties and biological activity.

Structural and Substituent Variations

Table 1: Key Structural Features of Analogs

*Estimated based on analogous structures.

Biological Activity

Overview

4-(2,4-Dichlorophenyl)isoxazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. The findings are supported by various studies and case reports.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study comparing its efficacy against various bacterial strains, it demonstrated potent activity with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens like E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae . The inhibition zones measured were comparable to standard antibiotics such as ceftriaxone, indicating its potential as an effective antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including those related to breast and prostate cancer. The IC50 values ranged from 3 to 20 µM, indicating a strong potential for therapeutic application in oncology . Specific pathways affected include those involved in angiogenesis and cancer cell signaling.

Case Study: Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant alterations in cell morphology and viability. The compound's effects led to an increase in lactate dehydrogenase (LDH) levels, suggesting necrosis or apoptosis at higher concentrations .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, the compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α effectively. In one study, compounds derived from isoxazole structures exhibited up to 89% inhibition of IL-6 at a concentration of 10 µg/mL . This suggests that it may be beneficial in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capabilities of this compound have been documented as well. Compounds in this class have demonstrated the ability to scavenge free radicals effectively, which contributes to their protective effects against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.